7-Bromo-1H-benzo[d][1,2,3]triazole 7-Bromo-1H-benzo[d][1,2,3]triazole
Brand Name: Vulcanchem
CAS No.: 1064721-11-4
VCID: VC2387216
InChI: InChI=1S/C6H4BrN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10)
SMILES: C1=CC2=NNN=C2C(=C1)Br
Molecular Formula: C6H4BrN3
Molecular Weight: 198.02 g/mol

7-Bromo-1H-benzo[d][1,2,3]triazole

CAS No.: 1064721-11-4

Cat. No.: VC2387216

Molecular Formula: C6H4BrN3

Molecular Weight: 198.02 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1H-benzo[d][1,2,3]triazole - 1064721-11-4

Specification

CAS No. 1064721-11-4
Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
IUPAC Name 4-bromo-2H-benzotriazole
Standard InChI InChI=1S/C6H4BrN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10)
Standard InChI Key DNJANJSHTMOQOV-UHFFFAOYSA-N
SMILES C1=CC2=NNN=C2C(=C1)Br
Canonical SMILES C1=CC2=NNN=C2C(=C1)Br

Introduction

Chemical Properties

The chemical identity and properties of 7-Bromo-1H-benzo[d] triazole are fundamental to understanding its behavior in various applications. The compound is characterized by specific physical and chemical parameters that define its reactivity and potential uses.

Physical and Chemical Parameters

7-Bromo-1H-benzo[d] triazole possesses the following fundamental chemical properties:

PropertyValue
CAS Number1064721-11-4
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Storage Conditions2-8°C, away from moisture, sealed storage

The chemical structure features a benzene ring fused with a triazole ring containing three consecutive nitrogen atoms, with a bromine atom positioned at the 7-position of the benzene portion . This arrangement contributes to the compound's unique chemical reactivity, particularly in substitution reactions involving the bromine atom.

Solution Preparation and Stability

For laboratory applications, proper preparation and storage of 7-Bromo-1H-benzo[d] triazole solutions are critical to maintaining compound integrity. According to handling guidelines, stock solutions should be prepared using appropriate solvents based on the compound's solubility profile. Once prepared, these solutions should be stored in separate aliquots to prevent degradation from repeated freeze-thaw cycles .

The stability of 7-Bromo-1H-benzo[d] triazole solutions depends on storage temperature. When maintained at -80°C, solutions remain viable for approximately six months, while storage at -20°C necessitates more frequent utilization to ensure reagent quality . These stability considerations are essential for research applications requiring precise and reliable reagent concentrations.

Research by Swamy et al. identified that certain benzotriazole derivatives, particularly those containing bulky hydrophobic groups such as cyano-biphenyl and benzodioxole moieties, exhibit potent antimicrobial properties. Compounds like 4'-((1H-benzo[d] triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile and 1-(6-methylbenzo[d] dioxol-5-yl)methyl)-1H-benzo[d] triazole demonstrated antimicrobial potency comparable to reference antibiotics .

Given structural similarities, 7-Bromo-1H-benzo[d] triazole may possess analogous antimicrobial properties. The bromine substitution potentially enhances membrane penetration and target binding, which could contribute to antimicrobial efficacy against various pathogens.

Antiviral Activities

Benzotriazole derivatives have shown promising antiviral properties, particularly against RNA viruses. Compounds structurally related to benzotriazoles have demonstrated inhibitory effects on RNA-dependent RNA polymerase (NS5B) in hepatitis C virus (HCV), a critical enzyme in viral replication .

The potential antiviral mechanisms of 7-Bromo-1H-benzo[d] triazole and similar compounds likely involve interaction with viral enzymes essential for replication. The bromine substitution may enhance binding affinity to viral targets through halogen bonding or altered electronic properties, potentially improving antiviral efficacy.

Antiprotozoal Properties

One of the most promising applications of benzotriazole derivatives lies in their antiprotozoal activities. Studies have shown that benzotriazole compounds exhibit activity against various protozoal parasites, including Entamoeba histolytica, Trypanosoma cruzi, and Acanthamoeba castellanii .

Research has demonstrated that 6-chloro-1H-benzotriazole exhibits micromolar activity against Entamoeba histolytica, surpassing the efficacy of metronidazole, which is commonly used to treat anaerobic protozoan infections . This suggests that halogenated benzotriazoles like 7-Bromo-1H-benzo[d] triazole may possess similar or enhanced antiprotozoal properties.

Additionally, N-benzenesulfonylbenzotriazole has shown significant inhibitory activity against Trypanosoma cruzi epimastigotes and trypomastigotes. At concentrations of 25 μg/mL and 50 μg/mL, this compound reduced parasite numbers by approximately 50% and 64%, respectively, after 72 hours of incubation . The compound was particularly effective against trypomastigotes, the infective form of the parasite, causing 95% parasite mortality at 50 μg/mL.

Studies on brominated, chlorinated, and methylated benzotriazole derivatives have revealed substantial activity against Acanthamoeba castellanii trophozoites and cysts. Some compounds demonstrated antiprotozoal efficacy comparable to chlorhexidine, with certain derivatives exhibiting enhanced activity, particularly against Acanthamoeba cysts . This suggests that 7-Bromo-1H-benzo[d] triazole may possess significant antiprotozoal properties worthy of further investigation.

Comparison with Related Compounds

Understanding the relationship between 7-Bromo-1H-benzo[d] triazole and structurally related compounds provides valuable insights into structure-activity relationships and potential applications. Several benzotriazole derivatives with varying substitution patterns demonstrate distinct chemical and biological properties.

Structural Analogues and Their Properties

The following table compares 7-Bromo-1H-benzo[d] triazole with related compounds:

CompoundStructural DifferencesProperties and Activities
7-Bromo-1H-benzo[d] triazoleBromine at position 7CAS: 1064721-11-4, MW: 198.02 g/mol
1H-benzo[d] triazoleNo substituentsBasic scaffold with diverse biological activities
6-chloro-1H-benzotriazoleChlorine at position 6Active against Entamoeba histolytica; more potent than metronidazole
7-Bromo-1-cyclopropyl-1H-benzo[d] triazoleBromine at position 7; cyclopropyl at N1Used in medicinal chemistry and material science applications
7-Bromo-1-propyl-1H-benzo[d] triazoleBromine at position 7; propyl at N1Undergoes substitution, oxidation, reduction, and coupling reactions
4,5,6,7-tetrabromo-1H-benzotriazole (TBBt)Bromine at positions 4, 5, 6, and 7Highly selective inhibitor of protein kinase 2 (CK2)

Structure-Activity Relationships

The position and nature of substituents on the benzotriazole scaffold significantly influence biological activity. Halogenated benzotriazoles, including 7-Bromo-1H-benzo[d] triazole, generally demonstrate enhanced biological activities compared to unsubstituted benzotriazole. The bromine atom introduces several advantageous properties:

  • Enhanced lipophilicity, potentially improving membrane penetration

  • Increased binding affinity to target proteins through halogen bonding

  • Modified electronic properties of the benzotriazole ring system

  • Potential sites for further chemical modifications

The comparison with 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is particularly relevant, as this compound has been identified as a highly selective inhibitor of protein kinase 2 (CK2) . This suggests that 7-Bromo-1H-benzo[d] triazole may possess similar kinase inhibitory properties, though likely with different selectivity and potency profiles due to its single bromine substitution.

Research Applications

7-Bromo-1H-benzo[d] triazole serves as a valuable research tool with multiple applications in medicinal chemistry, biochemistry, and materials science. Its versatility stems from both its intrinsic biological activities and its utility as a chemical building block.

Medicinal Chemistry Applications

In medicinal chemistry, 7-Bromo-1H-benzo[d] triazole serves as:

  • A potential lead compound for developing novel antimicrobial, antiviral, and antiprotozoal agents

  • A scaffold for designing enzyme inhibitors, particularly protein kinases

  • A building block for constructing more complex bioactive molecules through functionalization of the bromine position

The bromine substituent provides a reactive site for various chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange processes. These reactions enable the synthesis of diverse benzotriazole derivatives with tailored properties for specific biological targets.

Enzyme Inhibition Studies

The structural similarity between 7-Bromo-1H-benzo[d] triazole and known enzyme inhibitors suggests potential applications in enzyme inhibition studies. The related compound 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) has been identified as a highly selective inhibitor of protein kinase 2 (CK2) , indicating that brominated benzotriazoles interact effectively with kinase active sites.

Research exploring the inhibitory properties of 7-Bromo-1H-benzo[d] triazole against various enzymes could yield valuable insights into structure-activity relationships and guide the development of more potent and selective inhibitors for therapeutic applications.

Future Research Directions

The current understanding of 7-Bromo-1H-benzo[d] triazole reveals several promising avenues for future research that could enhance its utility in medicinal chemistry and related fields.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies comparing 7-Bromo-1H-benzo[d] triazole with various substituted benzotriazoles could provide valuable insights into the impact of substitution patterns on biological activities. These studies should focus on:

  • Systematic evaluation of antimicrobial, antiviral, and antiprotozoal activities

  • Determination of minimum inhibitory concentrations against various pathogens

  • Molecular modeling to understand binding interactions with target proteins

  • Synthesis and testing of hybrid compounds incorporating the 7-Bromo-1H-benzo[d] triazole scaffold

Development of Novel Derivatives

The reactivity of the bromine substituent provides opportunities for developing novel derivatives with enhanced properties. Future research could explore:

  • Palladium-catalyzed cross-coupling reactions to introduce carbon-carbon bonds at the 7-position

  • Nucleophilic aromatic substitution to introduce heteroatom-containing groups

  • Metal-halogen exchange followed by electrophilic trapping to access diverse substitution patterns

  • Development of N-substituted derivatives with optimized pharmacokinetic properties

Therapeutic Target Identification

Identifying the specific molecular targets of 7-Bromo-1H-benzo[d] triazole in various organisms could accelerate the development of optimized derivatives for therapeutic applications. Approaches might include:

  • Affinity chromatography using immobilized 7-Bromo-1H-benzo[d] triazole

  • Proteomic studies to identify proteins that interact with the compound

  • Computational docking studies with potential target proteins

  • Phenotypic screening followed by target deconvolution

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